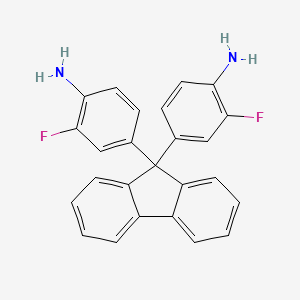

9,9-Bis(4-amino-3-fluorophényl)fluorène

Vue d'ensemble

Description

9,9-Bis(4-amino-3-fluorophenyl)fluorene, with the molecular formula C25H18F2N2, is a fluorene derivative with two aminophenyl substituents on the 9-position . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .

Synthesis Analysis

The synthesis of 9,9-Bis(4-amino-3-fluorophenyl)fluorene involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .

Molecular Structure Analysis

The molecular weight of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is 384.4 g/mol . The InChIKey, a unique identifier for chemical substances, is RXNKCIBVUNMMAD-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

9,9-Bis(4-amino-3-fluorophenyl)fluorene has a molecular weight of 384.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 384.14380491 g/mol .

Applications De Recherche Scientifique

Préparation de matériaux en polyimide (PI)

9,9-Bis(4-amino-3-fluorophényl)fluorène (FFDA) est un composé organique diamine qui peut être utilisé pour préparer des matériaux en polyimide (PI) . Les films de polyimide résultants sont incolores et transparents et sont utilisés comme substrats flexibles thermiquement stables pour les dispositifs électroniques .

Amélioration des propriétés isolantes

Dans une étude, des groupes fluorène avec une structure conjuguée rigide ont été introduits dans la chaîne moléculaire du film PI par modulation de la structure moléculaire . Cela a été fait pour améliorer la résistance à la couronne et les propriétés isolantes du vernis d'émail pour fil PI .

Introduction de nanoclusters d'alumine

Des nanoclusters d'alumine (AOC) ont été introduits dans la matrice PI en utilisant un procédé de croissance in situ pour inhiber la migration des électrons de haute énergie . L'effet de taille quantique des nanoclusters d'alumine a été exploité pour améliorer de manière synergique la suppression et la diffusion des électrons mobiles énergétiques par des films composites à base de PI .

Amélioration de la résistance au champ de claquage

La résistance au champ de claquage du film composite à base de PI (MPI/1,0 vol% AOC) atteint 672,2 kV/mm, et la durée de vie de résistance à la couronne atteint 7,9 min, ce qui est respectivement 1,55 et 2,19 fois plus élevé que ceux du film PI initial .

Études de transfert d'électrons bimoléculaire par photolyse laser

FFDA est également utilisé dans les études de transfert d'électrons bimoléculaire par photolyse laser .

Synthèse de liquides ioniques bifonctionnels

Par la conception structurelle, une série de liquides ioniques bifonctionnels (BFIL) contenant de l'acide sulfonique (–SO3H) et des groupes sulfhydryle (–SH) ont été synthétisés et caractérisés . L'acidité de ces BFIL a été mesurée par l'acidité de Hammett (H0) et la teneur molaire effective en sulfhydryle des BFIL a été déterminée

Orientations Futures

The future directions for 9,9-Bis(4-amino-3-fluorophenyl)fluorene could involve its further development as a dopant-free organic hole transporting material in inverted perovskite solar cells . Additionally, its potential applications in other areas of materials science and technology could be explored .

Mécanisme D'action

Target of Action

It is known that this compound is a diamine organic compound used in the preparation of polyimide (pi) materials .

Mode of Action

The compound interacts with its targets through its two primary amine groups. These groups react readily with other compounds, such as the glycidyl moieties of epoxy resins . This reaction results in the formation of cured epoxy matrices with outstanding electrical properties .

Biochemical Pathways

It is known that the compound is involved in the synthesis of polyimide materials , which suggests it may play a role in polymerization reactions.

Pharmacokinetics

It is known that the compound is soluble in tetrahydrofuran (thf) and slightly soluble in alcohol and toluene .

Result of Action

The primary result of the action of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is the formation of polyimide materials . These materials are colorless and transparent, and they are used as thermally stable flexible substrates for electronic devices .

Action Environment

The action of 9,9-Bis(4-amino-3-fluorophenyl)fluorene can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action, as it is soluble in THF and slightly soluble in alcohol and toluene . Additionally, the compound’s reactivity with other compounds, such as epoxy resins, can be influenced by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

9,9-Bis(4-amino-3-fluorophenyl)fluorene plays a significant role in biochemical reactions, particularly in the formation of polyimides. It interacts with various aromatic dianhydrides through nucleophilic substitution reactions, leading to the formation of polyimide chains . The compound’s interaction with enzymes and proteins has not been extensively studied, but its structural properties suggest potential interactions with biomolecules that have affinity for fluorinated aromatic compounds.

Molecular Mechanism

At the molecular level, 9,9-Bis(4-amino-3-fluorophenyl)fluorene exerts its effects through the formation of strong covalent bonds with aromatic dianhydrides. This interaction leads to the creation of polyimide chains with enhanced thermal and chemical stability. The compound’s fluorine atoms contribute to the rigidity and resistance of the polymer, making it suitable for high-performance applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is a key factor in its effectiveness. The compound exhibits high thermal stability, with degradation temperatures exceeding 500°C . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro or in vivo studies. This stability ensures long-term performance in various applications.

Metabolic Pathways

The metabolic pathways involving 9,9-Bis(4-amino-3-fluorophenyl)fluorene are not well-characterized. Given its chemical stability, it is likely to undergo minimal metabolic transformation in biological systems. The compound’s interactions with enzymes or cofactors are expected to be limited, resulting in low metabolic flux and stable metabolite levels .

Transport and Distribution

Within cells and tissues, 9,9-Bis(4-amino-3-fluorophenyl)fluorene is likely to be transported and distributed passively due to its chemical stability and low solubility in water. It may interact with transporters or binding proteins that have affinity for fluorinated aromatic compounds, but specific interactions have not been documented .

Subcellular Localization

The subcellular localization of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is not well-documented. Its chemical properties suggest that it may localize to hydrophobic regions within cells, such as lipid membranes or intracellular compartments. The compound’s activity and function are likely to be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments .

Propriétés

IUPAC Name |

4-[9-(4-amino-3-fluorophenyl)fluoren-9-yl]-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCIBVUNMMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659748 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127926-65-2 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(4-amino-3-fluorophenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the structure of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BAFF) influence its ability to donate electrons to fullerenes like C60 and C70?

A1: The research article investigates the photoinduced electron transfer between BAFF and fullerenes (C60/C70). [] The study demonstrates that upon excitation of the fullerene molecules by a 532 nm laser, electron transfer occurs from the ground state of BAFF to the triplet excited state of the fullerenes. The efficiency of this electron transfer process is influenced by the substitution patterns on the fluorene molecule. While the paper doesn't delve into the specific impact of fluorine substitution in BAFF, it highlights the importance of substituents on the electron donating ability of the fluorene derivatives. Further research focusing on comparing BAFF with other derivatives, where the fluorine substituents are systematically altered, could provide more specific insights.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)

![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)

![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)

![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)